

Eudragit® for Sustained Release Matrix Tablets:A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Eudragit® polymers in the formulation of sustained release matrix tablets. Eudragit®, a brand of polymethacrylate-based copolymers, offers a versatile platform for controlling the release of active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy, and improving patient compliance.[1][2][3] This document provides a comprehensive overview of the types of Eudragit® polymers suitable for sustained release applications, the underlying mechanisms of drug release, formulation methodologies, and detailed experimental protocols for characterization.

Eudragit® Polymers for Sustained Release

Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acid esters. [3] For sustained release matrix tablets, the key polymers are those that are insoluble in gastrointestinal fluids and exhibit pH-independent swelling.[1][4] This characteristic allows for a consistent drug release rate throughout the digestive tract. The most commonly employed grades for creating matrix systems are the Eudragit® RL (high permeability), RS (low permeability), and neutral NE/NM series.[2][4]

The fundamental difference between the RL and RS types lies in the content of quaternary ammonium groups in their structure. Eudragit® RL polymers have a higher concentration of these hydrophilic groups, leading to greater permeability and faster drug release.[1] Conversely, Eudragit® RS polymers have a lower content of these groups, resulting in a less permeable matrix and slower drug release.[1][5] By combining Eudragit® RL and RS grades in



various ratios, formulators can precisely tailor the permeability of the matrix and, consequently, the drug release profile to meet specific therapeutic needs.[1][4]

The neutral Eudragit® NE and NM grades are copolymers of ethyl acrylate and methyl methacrylate without any functional ionic groups.[3][4] This neutrality makes them an excellent option for formulating with APIs regardless of their ionic charge and for creating highly flexible matrix systems.[1]

Table 1: Properties of Key Eudragit® Polymers for Sustained Release Matrix Tablets

Eudragit® Grade	Chemical Name/Type	Permeability	Key Characteristics & Properties
Eudragit® RL PO/100	Amino Methacrylate Copolymer (Type A) USP/NF	High	Insoluble with pH-independent swelling; high water uptake; forms a permeable matrix.[1][2]
Eudragit® RS PO/100	Amino Methacrylate Copolymer (Type B) USP/NF	Low	Insoluble with pH- independent swelling; low water uptake; forms a dense, less permeable matrix.[1] [2]
Eudragit® NE 30 D	Poly(ethyl acrylate-co- methyl methacrylate) 2:1	Low	Aqueous dispersion of a neutral copolymer; insoluble with pH- independent swelling; forms flexible films.[4]
Eudragit® NM 30 D	Poly(ethyl acrylate-co- methyl methacrylate)	Low	Aqueous dispersion of a neutral copolymer; similar to NE 30 D, effective matrix former.[1][4][7]



Mechanism of Drug Release

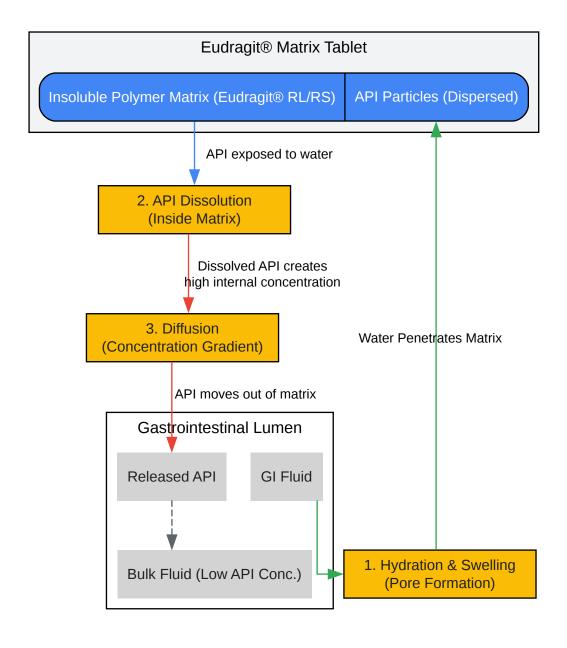
The primary mechanism of drug release from an insoluble Eudragit® matrix tablet is diffusion. The process is not based on erosion or degradation of the polymer matrix but on the passage of the drug through the swollen, porous polymer network.

The sequence of events is as follows:

- Hydration: Upon ingestion, the tablet comes into contact with gastrointestinal fluids, which begin to penetrate the matrix.
- Swelling & Pore Formation: The Eudragit® polymer hydrates and swells, creating a network
 of microscopic pores and channels within the tablet structure.
- Drug Dissolution: The API dissolves in the fluid that has penetrated the matrix.
- Diffusion: A concentration gradient is established between the dissolved drug inside the
 matrix and the bulk fluid outside. This gradient drives the diffusion of the dissolved drug out
 of the tablet and into the gastrointestinal tract.

The rate of diffusion, and therefore the drug release rate, is governed by the permeability of the polymer matrix. A matrix formulated with Eudragit® RS will have lower permeability and thus a slower release rate compared to one made with the more permeable Eudragit® RL.[8]





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Figure 1. Drug release mechanism from an insoluble Eudragit® matrix tablet.

Formulation and Manufacturing Processes

Eudragit®-based matrix tablets can be manufactured using several standard pharmaceutical techniques. The choice of method depends on the properties of the API, the desired release profile, and the specific Eudragit® grade being used.

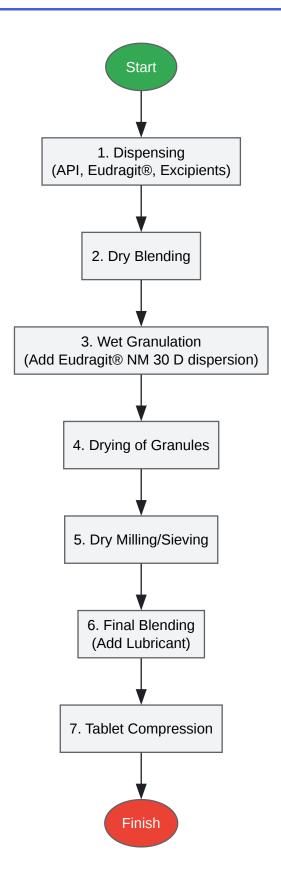
Foundational & Exploratory





- Direct Compression (DC): This is the simplest method, involving the blending of powdered Eudragit® grades (e.g., RL PO, RS PO) with the API and other excipients (fillers, lubricants), followed by direct compression into tablets. It is suitable for APIs with good flowability and compressibility.
- Wet Granulation (WG): This is a common and robust method. The API and fillers are blended, and then granulated using a binder solution. For matrix tablets, aqueous dispersions like Eudragit® NE 30 D or NM 30 D can be used as the granulating liquid, effectively forming the matrix structure during this process.[9][10] Alternatively, organic solutions of Eudragit® can be used.
- Injection Moulding / Hot Melt Extrusion (HME): These are advanced, solvent-free techniques
 where the API is mixed with thermoplastic Eudragit® polymers and processed at elevated
 temperatures to create the matrix tablet.[11] This can produce tablets with a very low
 porosity, leading to highly controlled, diffusion-based release.[11]





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Figure 2. General experimental workflow for wet granulation of matrix tablets.



Experimental ProtocolsTablet Formulation via Wet Granulation

This protocol provides a representative method for preparing sustained release matrix tablets using an aqueous Eudragit® dispersion.

- Materials:
 - Active Pharmaceutical Ingredient (API)
 - Eudragit® NM 30 D (as granulating liquid/binder)[9]
 - Filler (e.g., Microcrystalline Cellulose, Lactose)
 - Lubricant (e.g., Magnesium Stearate)
 - Purified Water (for dilution of dispersion if needed)
- Procedure:
 - Dispensing: Accurately weigh all raw materials as per the formulation. (See Table 2 for examples).
 - 2. Pre-blending: Sift the API and filler through an appropriate mesh sieve and blend in a high-shear mixer or planetary mixer for 5-10 minutes to ensure homogeneity.[9]
 - 3. Granulation: While the blender is running at a suitable speed, slowly add the Eudragit® NM 30 D aqueous dispersion to the powder blend over 5 minutes to form a wet mass.[9]
 - 4. Wet Massing: Continue mixing for an additional 3-5 minutes to achieve granules of the desired consistency.
 - 5. Wet Milling: Pass the wet mass through a 1.25-mm mesh sieve.[9]
 - 6. Drying: Dry the granules in a hot air oven or a fluid bed dryer at 40-50°C until the loss on drying (LOD) is within the specified limit (typically < 2%).[9][10]



- 7. Dry Milling: Sift the dried granules through a sieve (e.g., No. 22) to obtain a uniform granule size and break any agglomerates.[10]
- 8. Lubrication: Add the sifted lubricant (e.g., Magnesium Stearate) to the granules and blend for 2-3 minutes at a low speed.
- 9. Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.[10]

In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release profile of the formulated tablets.

- Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[12][13][14]
- Dissolution Medium: 900 mL of a specified medium. Since Eudragit® RL/RS/NE/NM polymers are pH-independent, the medium is chosen based on the API's properties and physiological relevance (e.g., 0.1N HCl for 2 hours, followed by phosphate buffer pH 6.8, or simply demineralized water).[10][11]
- Apparatus Settings:

Temperature: 37 ± 0.5°C.[11]

Rotation Speed: 50 or 100 rpm.[11][14]

- Procedure:
 - 1. Place one tablet in each dissolution vessel.
 - 2. Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).[11][14]
 - 3. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium if necessary to maintain sink conditions.
 - 4. Filter the samples through a suitable filter (e.g., $0.45 \mu m$).



 Analysis: Determine the concentration of the API in each sample using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

Analysis of Drug Release Kinetics

To understand the mechanism of drug release, the dissolution data is fitted to various kinetic models.[12]

- Zero-Order Model:Qt = Q0 + K0t
 - Describes drug release at a constant rate, independent of concentration.
- First-Order Model:log Qt = log Q0 + K1t / 2.303
 - Describes drug release where the rate is proportional to the amount of drug remaining in the dosage form.
- Higuchi Model:Qt = KHt^1/2
 - Describes drug release from a matrix system based on Fickian diffusion. A good fit often indicates a diffusion-controlled release mechanism.[8][12][16]
- Korsmeyer-Peppas Model:Mt / M∞ = Ktn
 - Used to analyze release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved. The release exponent 'n' is indicative of the release mechanism. For a cylindrical tablet, n ≈ 0.45 suggests Fickian diffusion, 0.45 < n < 0.89 suggests anomalous (non-Fickian) transport (diffusion and polymer relaxation), and n ≈ 0.89 suggests Case II transport (zero-order release).[5][12][17]</p>

Quantitative Data and Formulation Examples

The following tables summarize example formulations and resulting kinetic data from various studies, illustrating the impact of polymer choice and concentration on drug release.

Table 2: Example Formulations of Eudragit® Sustained Release Matrix Tablets



API	Eudragit® Type	Polymer Conc. (% w/w)	Manufacturi ng Method	Other Key Excipients	Reference
Theophylline	Eudragit® RS PO	10-50%	Direct Compression	Ludipress LCE	[8]
Theophylline	Eudragit® RS PO / RL PO	50% (various ratios)	Direct Compression	Ludipress LCE	[8]
Paracetamol	Eudragit® RS PO	5-15%	Wet Granulation / Solid Dispersion	Lactose, Starch	[16]
Diltiazem HCl	Eudragit® NM 30 D	11.3 - 13.8%	Wet Granulation	Microcrystalli ne Cellulose	[4]
Fluvastatin Sodium	Eudragit® RS 100 / RL 100	Not specified	Wet Granulation	Lactose, Mg Stearate	[5]
Metoprolol Tartrate	Eudragit® RL / RS	70% (various ratios)	Injection Moulding	Triethyl Citrate	[11]

Table 3: Summary of Drug Release Kinetics from Eudragit® Matrix Tablets



API	Eudragit® System	Best Fit Kinetic Model	Release Exponent 'n' (Korsmeyer -Peppas)	Inferred Release Mechanism	Reference
Paracetamol	Eudragit® RS PO	Higuchi (R ² > 0.98)	< 0.5	Fickian Diffusion	[16]
Fluvastatin Sodium	Eudragit® RS 100 / RL 100	Korsmeyer- Peppas	0.5318	Anomalous (Non-Fickian) Transport (Diffusion & Erosion)	[5]
Anti-anginal Drug	Eudragit® L 100-55	Higuchi (R² = 0.99)	Not specified	Anomalous (Non-Fickian) Transport	[12]
Theophylline	Eudragit® RS PO	Higuchi / Zero-Order	0.45 - 0.82	Anomalous (Non-Fickian) Transport	[8]
Verapamil	Eudragit® NE 30D / Carbopol	Not specified	0.7 - 1.0	Anomalous (Non-Fickian) Transport	[17]

Conclusion

Eudragit® polymers provide a highly reliable and adaptable platform for the development of sustained release matrix tablets. Through the careful selection of polymer grades—primarily the RL, RS, and neutral NE/NM series—and their combination ratios, drug development professionals can achieve precise control over drug release rates. The primary release mechanism from these insoluble matrices is diffusion, which can be modulated by formulation and process variables. The manufacturing of these tablets can be accomplished through straightforward and scalable techniques like direct compression and wet granulation, making Eudragit® an invaluable tool in modern oral drug delivery.



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